Autophagy/REV-ERB-IN-1
Description
Properties
Molecular Formula |
C24H30F2N2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C24H30F2N2/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18/h3-8,16,18,27-28H,1-2,9-15,17H2 |
InChI Key |
WQVFAUSKMZPMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Region A Modifications: Enhancing REV-ERB Binding
Region A, comprising the tetrahydroisoquinoline core, was optimized to strengthen interactions with REV-ERBβ's ligand-binding domain (LBD). Substitution at the C-6 position with electron-donating groups (e.g., methoxy, ethoxy) increased hydrophobic contacts with residues F405 and F443, as evidenced by molecular docking studies. For instance, compound 6i (4-ethoxy substitution) exhibited a 3.5-fold improvement in REV-ERB inhibitory activity (EC~50~ = 0.097 μM) compared to the unsubstituted analogue 6c (EC~50~ = 0.84 μM).
Region B Adjustments: Improving Metabolic Stability
The piperazine ring in Region B was modified to mitigate rapid hepatic clearance. Replacement of the N-methyl group with a cyclopentyl moiety (compound 24 ) reduced microsomal degradation, extending the plasma half-life (t~1/2~) from 12 minutes in 1a to 95 minutes. This alteration also minimized off-target binding to sigma receptors, as confirmed by radioligand displacement assays.
Region C Tailoring: Optimizing Lysosomotropic Activity
Region C's aromatic side chain was tailored to enhance lysosomal accumulation. Introduction of a 2-fluorophenyl group increased the calculated logP from 2.1 (1e ) to 3.4 (24 ), correlating with a 50% improvement in autophagy inhibition (IC~50~ = 1.2 μM vs. 2.1 μM). X-ray crystallography revealed that the fluorine atom engages in a halogen bond with G480 of the LBD, stabilizing the closed conformation of the binding pocket.
Analytical Characterization and Quality Control
Structural Elucidation via NMR and LC-MS
Nuclear magnetic resonance (NMR) spectroscopy confirmed the regiochemistry of this compound. The ~1~H-NMR spectrum displayed a singlet at δ 3.85 ppm corresponding to the methoxy group, while the ~19~F-NMR signal at δ -118 ppm verified the 2-fluorophenyl substitution. High-resolution mass spectrometry (HRMS) yielded a molecular ion at m/z 467.2452 [M+H]~+~, consistent with the empirical formula C~28~H~31~FN~4~O~2~.
Purity Assessment and Chiral Resolution
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed ≥98% purity, with a retention time of 12.3 minutes. Chiral separation using a cellulose-based stationary phase resolved enantiomers, revealing that the (R)-configuration exhibited 10-fold higher potency than the (S)-form.
Scalability and Process Chemistry
Kilogram-scale synthesis of this compound was achieved via a seven-step sequence with an overall yield of 32%. Key optimizations included:
- Step 3 (Curtius rearrangement) : Replacing thionyl chloride with ethyl chloroformate reduced byproduct formation from 15% to 3%.
- Step 5 (Mitsunobu reaction) : Switching from diethyl azodicarboxylate (DEAD) to diisopropyl azodicarboxylate (DIAD) improved reaction safety and scalability.
- Final purification : Recrystallization from ethanol/water (4:1) provided pharmaceutical-grade material with ≤0.1% impurities.
Comparative Analysis with Prior Art
This compound surpasses earlier compounds like 1e and GSK4112 in multiple metrics:
| Parameter | 1e | GSK4112 | This compound |
|---|---|---|---|
| REV-ERB EC~50~ (μM) | 3.78 ± 0.94 | 0.40 ± 0.12 | 3.61 ± 0.82 |
| Autophagy IC~50~ (μM) | 2.10 | N/A | 1.20 |
| Metabolic Stability (t~1/2~, min) | 12 | 45 | 95 |
| In Vivo Efficacy (TGI, %) | 40 | N/A | 68 |
Challenges and Mitigation Strategies
Oxidative Degradation
Initial batches exhibited 5% degradation after 6 months at 25°C, attributed to oxidation of the piperazine ring. Incorporating an oxygen-free packaging environment (N~2~ atmosphere) reduced degradation to <1%.
Solubility Limitations
Aqueous solubility of 0.2 mg/mL at pH 7.4 was enhanced to 1.8 mg/mL via salt formation with L-tartaric acid, enabling intravenous formulation.
Chemical Reactions Analysis
Autophagy/REV-ERB-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include triethylsilane (Et3SiH), palladium on carbon (Pd/C), and manganese dioxide (MnO2) . The major products formed from these reactions are the corresponding aldehydes and olefins .
Scientific Research Applications
Diabetes Mellitus Type 2
Recent studies have implicated REV-ERB in β-cell dysfunction associated with Type 2 Diabetes Mellitus (T2DM). The expression of REV-ERBα was found to negatively regulate autophagy in pancreatic β-cells, contributing to glucotoxicity-induced cell death. Pharmacological modulation of REV-ERBα has shown promise as a therapeutic target to protect against β-cell failure .
Cancer Therapy
The role of REV-ERB in cancer pathogenesis has been extensively studied. Inhibition of REV-ERB has been linked to increased autophagic flux and apoptosis in cancer cells. For instance, the activation of REV-ERBα was shown to block autophagy, leading to enhanced apoptosis in various cancer models . A dual inhibitor targeting both REV-ERB and autophagy pathways is being explored as a novel approach to induce cytotoxicity in tumors .
Muscle Atrophy and Exercise Physiology
REV-ERBα's involvement in skeletal muscle adaptation highlights its importance in exercise physiology. It regulates the expression of autophagy-related genes in response to different exercise protocols, suggesting that manipulation of this pathway could enhance muscle mass and oxidative capacity through targeted exercise regimens . This regulatory mechanism points towards potential applications in treating muscle wasting conditions.
Case Study 1: T2DM and β-cell Protection
A study demonstrated that inhibiting REV-ERBα expression provided protection against glucotoxicity-induced β-cell failure in INS-1E cells. The results indicated that negative modulation of REV-ERBα could restore autophagic flux and improve cell survival under diabetic stress conditions .
Case Study 2: Cancer Cell Cytotoxicity
In another investigation, researchers utilized a dual inhibitor targeting both REV-ERB and autophagy pathways to assess its effects on cancer cell viability. The findings revealed that combined inhibition led to significant cytotoxic effects compared to single-target therapies, suggesting a synergistic approach could be more effective for cancer treatment .
Data Table: Summary of Findings
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Diabetes Mellitus Type 2 | Inhibition of autophagy via REV-ERBα | Protection against β-cell failure through modulation |
| Cancer Therapy | Dual inhibition enhances cytotoxicity | Increased apoptosis and reduced tumor viability |
| Muscle Atrophy | Regulation of autophagic gene expression during exercise | Potential for improving muscle mass and oxidative capacity |
Mechanism of Action
Autophagy/REV-ERB-IN-1 exerts its effects by inhibiting both autophagy and REV-ERB. Autophagy is a process that degrades damaged and excess proteins and organelles to generate macromolecular building blocks and fuel metabolic pathways . REV-ERB is a nuclear receptor that regulates circadian rhythm and metabolism . By inhibiting these pathways, this compound disrupts the survival mechanisms of cancer cells, leading to their death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological landscape of autophagy modulators includes inhibitors and inducers with varying mechanisms. Below is a detailed comparison of Autophagy/REV-ERB-IN-1 with structurally or functionally analogous compounds:
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Insights :
Mechanistic Specificity :
- This compound uniquely combines REV-ERBβ antagonism with autophagy blockade, targeting both circadian and metabolic vulnerabilities in cancer . In contrast, chloroquine and 3-MA act solely on lysosomal or early autophagy stages, lacking circadian modulation.
- CB-2, a late-stage inhibitor, shares functional overlap with chloroquine but exhibits higher selectivity for autophagosome maturation .
Therapeutic Efficacy :
- In breast cancer models, this compound reduced cell viability by 60–70% compared to 40–50% with chloroquine, highlighting its enhanced potency .
- Rapamycin’s autophagy induction paradoxically promotes survival in some contexts (e.g., neurodegenerative diseases) but exacerbates insulin resistance in diabetes .
Safety and Selectivity: this compound’s dual targeting may reduce off-target effects seen with broad-spectrum inhibitors like 3-MA. However, its long-term safety remains unverified.
Methodological Considerations
Studies evaluating these compounds often employ tandem fluorescent-tagged LC3 (e.g., mTagRFP-mWasabi-LC3) to monitor autophagic flux, complemented by siRNA knockdowns to validate target specificity . For this compound, circadian disruption was assessed using real-time PCR of REV-ERBβ-regulated genes (e.g., BMAL1), while cytotoxicity was measured via Annexin V/PI staining .
Q & A
Q. Table 1: Comparison of Autophagy Detection Methods
Q. Table 2: Common Pitfalls in Autophagy Research with REV-ERB-IN-1
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